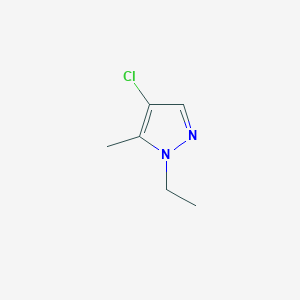

4-chloro-1-ethyl-5-methyl-1H-pyrazole

Description

4-Chloro-1-ethyl-5-methyl-1H-pyrazole is a substituted pyrazole derivative characterized by a chlorine atom at position 4, an ethyl group at position 1, and a methyl group at position 5. Pyrazoles are aromatic heterocyclic compounds with two adjacent nitrogen atoms, widely studied for their pharmacological and agrochemical applications. The chlorine atom introduces electronegativity, influencing electronic distribution and reactivity, while the ethyl and methyl substituents modulate steric bulk and lipophilicity.

Properties

IUPAC Name |

4-chloro-1-ethyl-5-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMRMLYGHCJLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Ethyl Bromoacetate

One common method involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base, such as potassium carbonate. This reaction proceeds through the following steps:

- Formation of Intermediate : 4-chloro-3-methylpyrazole reacts with ethyl bromoacetate, leading to the formation of an intermediate product.

- Final Product Formation : The intermediate is then treated with formic acid and a catalyst to yield this compound.

This method typically achieves yields ranging from 70% to 85%, depending on the specific reaction conditions employed.

Electrochemical Chlorination Method

An alternative approach utilizes electrochemical chlorination to synthesize derivatives of pyrazoles, including this compound. This method is advantageous due to its environmentally friendly nature and reduced risk associated with using corrosive chlorinating agents. The process includes:

- Preparation of Electrolyte : An electrolyte solution is prepared.

- Electrolytic Chlorination : The chlorination reaction occurs under controlled conditions, minimizing safety hazards and environmental impact.

- Product Isolation : The product is extracted and purified, typically yielding high purity levels (up to 96%) and good overall yields (around 95%) due to the efficient recycling of by-products like hydrochloric acid.

Industrial Production Considerations

In industrial settings, the synthesis of this compound may be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, which are critical for maximizing yield and purity. Key parameters include:

| Parameter | Optimal Condition |

|---|---|

| Temperature | Typically maintained between 80°C to 100°C |

| Pressure | Adjusted based on reaction scale |

| Reaction Time | Varies, generally between several hours to overnight |

The use of continuous flow systems also enhances safety by reducing the volume of hazardous materials present at any given time during the reaction process.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to identify the chemical environment of protons and carbons within the molecule, providing insights into substituent positions and molecular conformation.

X-Ray Crystallography

Single-crystal X-ray diffraction can elucidate the molecular structure in three dimensions, revealing bond lengths and angles critical for understanding intermolecular interactions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-ethyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of pyrazoline derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 4-amino-1-ethyl-5-methyl-1H-pyrazole or 4-thio-1-ethyl-5-methyl-1H-pyrazole.

Oxidation: Formation of this compound oxide.

Reduction: Formation of 4-chloro-1-ethyl-5-methyl-1H-pyrazoline.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties : Research indicates that 4-chloro-1-ethyl-5-methyl-1H-pyrazole exhibits significant anticancer activity. Studies have shown that derivatives of pyrazole can inhibit the proliferation of cancer cells across various lines. For instance, related compounds have demonstrated IC₅₀ values ranging from 3.79 µM to over 42.30 µM against different types of cancer . The mechanism often involves the inhibition of key kinases, such as Aurora-A kinase, which is crucial for cell cycle regulation.

Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways. Pyrazole derivatives are known to interact with cyclooxygenase enzymes, leading to reduced synthesis of inflammatory mediators like prostaglandins. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity : While some pyrazole derivatives show promising antimicrobial properties, the efficacy of this specific compound can vary. Some studies have reported mixed results against Gram-positive and Gram-negative bacteria, indicating the need for further investigation into its antimicrobial potential .

Agricultural Chemistry

This compound is also being explored in agricultural applications, particularly in the development of agrochemicals. Its role as a building block for synthesizing herbicides and fungicides highlights its importance in crop protection strategies. Research into its efficacy as an agrochemical is ongoing, with studies focusing on optimizing its chemical structure for enhanced activity against pests and diseases .

Material Science

The compound has potential applications in material science, particularly in the synthesis of advanced materials such as polymers and nanomaterials. Its unique structural properties allow it to be utilized as a precursor in creating new materials with desirable physical and chemical characteristics .

Data Table: Biological Activities of this compound

Case Study 1: Anticancer Research

A study evaluated various pyrazole derivatives, including this compound, revealing that modifications could enhance anticancer activity by improving binding affinity to target proteins involved in cell cycle regulation. The findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .

Case Study 2: Anti-inflammatory Pathways

Research highlighted the compound's potential to inhibit cyclooxygenase enzymes, which may help reduce inflammation-related conditions. This effect was demonstrated through various assays that measured prostaglandin synthesis inhibition .

Case Study 3: Agricultural Applications

Investigations into the agricultural uses of this compound have focused on its effectiveness as an agrochemical agent. Studies are being conducted to assess its potential as a herbicide or fungicide, aiming to optimize its chemical structure for improved pest resistance .

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The table below summarizes key structural features and properties of 4-chloro-1-ethyl-5-methyl-1H-pyrazole and related compounds:

Key Comparative Analysis

Substituent Position and Electronic Effects

- In contrast, 5-chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole () features chlorine at position 5 and a nitro group at position 4, leading to stronger electron-withdrawing effects that may stabilize the ring but reduce nucleophilic attack susceptibility .

- Boronate Ester vs. Methyl : The boronate ester in 4-chloro-1-methyl-5-(dioxaborolan-2-yl)-1H-pyrazole () enables cross-coupling reactions (e.g., Suzuki-Miyaura), a property absent in the target compound due to its methyl group at position 5 .

Functional Group Influence on Bioactivity

- Carboxylic Acid vs.

Steric and Lipophilic Considerations

- Ethyl vs.

- Symmetry in Dimethyl Derivatives : 4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl () exhibits higher symmetry due to methyl groups at positions 1 and 3, which may simplify crystallization but reduce metabolic stability compared to the asymmetrical ethyl-methyl substitution in the target compound .

Biological Activity

4-Chloro-1-ethyl-5-methyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its unique heterocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of a chlorine atom and ethyl and methyl substituents enhances its reactivity and potential for biological activity. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have indicated that derivatives of this compound may exhibit significant anticancer properties. Research has shown that similar pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. For instance, compounds with a similar structure demonstrated IC50 values ranging from 2.43 to 14.65 μM against these cell lines, indicating effective cytotoxicity .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 7d | MDA-MB-231 | 2.43 |

| Compound 7h | HepG2 | 4.98 |

| Compound 10c | MDA-MB-231 | 7.84 |

The mechanism of action for these compounds generally involves apoptosis induction and disruption of microtubule assembly, which are critical pathways in cancer cell proliferation and survival .

The biological activity of pyrazoles, including this compound, often involves multiple mechanisms:

- Microtubule Disruption : Some studies suggest that pyrazole derivatives can destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells .

- Inhibition of Key Enzymes : Pyrazoles have been reported to inhibit enzymes such as topoisomerase II and various kinases involved in cancer progression .

- Reactive Oxygen Species (ROS) Generation : Certain pyrazole compounds induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Studies

A notable study demonstrated the synthesis and biological evaluation of several pyrazole derivatives, including those structurally related to this compound. These compounds were screened for their ability to inhibit tumor growth in vitro and in vivo models. The results showed promising anticancer activity, with specific derivatives causing significant morphological changes in treated cancer cells and enhancing apoptosis markers such as caspase activation .

Q & A

Q. How can high-throughput crystallography pipelines improve structural analysis of pyrazole analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.